molecular formula C18H34O3 B1680627 Ricinoleic acid CAS No. 141-22-0

Ricinoleic acid

Cat. No. B1680627
CAS RN: 141-22-0
M. Wt: 298.5 g/mol
InChI Key: WBHHMMIMDMUBKC-QJWNTBNXSA-N
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Description

Ricinoleic acid, formally called 12-hydroxy-9-cis-octadecenoic acid, is a fatty acid. It is an unsaturated omega-9 fatty acid and a hydroxy acid . It is a major component of the seed oil obtained from the seeds of the castor plant (Ricinus communis L., Euphorbiaceae), the plant that produces ricin . Ricinoleic acid is a biobased green chemical industrially produced from castor oil .


Synthesis Analysis

Ricinoleic acid is manufactured for industries by saponification or fractional distillation of hydrolyzed castor oil . A nanocarbon-poly (ricinoleic acid) composite as a lubricant additive with excellent oil-solubility and dispersity was synthesized using nanocarbon spheres (CNSs) and ricinoleic acid via a “one-pot” approach . Another study aimed to polymerize the triglyceride of ricinoleic acid, the primary constituent of castor oil, to produce polyricinoleic acid (PRA triglyc) with varying weight average molar mass (Mw) .


Molecular Structure Analysis

Ricinoleic acid has a unique molecular structure attributed to the hydroxyl group located in the middle of the unsaturated chain . The molecular formula of Ricinoleic acid is C18H34O3 .


Chemical Reactions Analysis

Sebacic acid, which is used in preparing certain nylons, is produced by cleavage of ricinoleic acid . The mechanism of the base-induced cleavage is proposed to proceed by initial dehydrogenation of the secondary alcohol, affording the ketone .


Physical And Chemical Properties Analysis

Ricinoleic acid is a colorless viscous liquid, immiscible with water but miscible with many organic solvents . The molecular weight of Ricinoleic acid is 298.4608 .

Scientific Research Applications

  • Bioproduct Industry Applications

    • Ricinoleic acid, obtained primarily from castor bean, has several applications in the bioproduct industries. A study by Meesapyodsuk et al. (2015) explored metabolic engineering in Pichia pastoris for ricinoleic acid production. This approach offers an alternative to plant sources for industrial uses of ricinoleic acid.
  • Production in Microbial Systems

    • The research by Chatterjee et al. (2022) showed how ricinoleic acid can be effectively produced and secreted in genetically modified Starmerella bombicola, highlighting a novel strategy for high-level production in microbial systems.
  • Encapsulation for Topical Applications

    • A study by Abd El Azeem and Nada (2015) investigated encapsulating ricinoleic acid in liposomal microspheres for topical applications, potentially as an alternative to irritant substances in pain relief.
  • Hydroxy Fatty Acid Accumulation in Transgenic Plants

    • Research by Kim et al. (2011) discussed the enhancement of hydroxy fatty acid accumulation in transgenic plants through the identification of a specific gene in castor bean, which could lead to increased production of ricinoleic acid.
  • Seed Development Analysis in Castor Bean

    • The work of Huang et al. (2018) focused on the analysis of transcripts during seed development in castor bean. Their findings contribute to understanding the biosynthesis functions in castor seeds, which are a major source of ricinoleic acid.
  • Anticorrosion and Lubricating Properties

    • A study by Zheng et al. (2019) explored the use of ricinoleic acid-based ionic liquid as a multifunctional lubricant additive, demonstrating its potential in enhancing anticorrosion and lubricating abilities.
  • Biopolyester Synthesis for Nanocomposites

    • The research by Péres et al. (2014) reported on the synthesis of ricinoleic acid-based biopolyester, which can be used as a biopolymeric matrix for magnetic nanocomposites, highlighting its industrial applications.

Safety And Hazards

Ricinoleic acid is highly flammable and causes serious eye irritation .

Future Directions

Microbial conversion is a cleaner and greener approach to ricinoleic acid production from castor oil . These processes should be further optimized for a better yield of the product . The yield of the ricinoleic acid in batch culture was 21.67 g/kg of total oil. The yield of ricinoleic acid in fed-batch culture in the absence of an external air supply was 46.77 g/kg of total oil .

properties

IUPAC Name

(Z,12R)-12-hydroxyoctadec-9-enoic acid
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InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-/t17-/m1/s1
Source PubChem
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InChI Key

WBHHMMIMDMUBKC-QJWNTBNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O
Source PubChem
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Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O
Source PubChem
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Molecular Formula

C18H34O3
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Related CAS

27925-02-6
Record name Ricinoleic acid homopolymer
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DSSTOX Substance ID

DTXSID0041567
Record name (9Z,12R)-12-Hydroxyoctadec-9-enoic acid
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Molecular Weight

298.5 g/mol
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Physical Description

Liquid, Colorless to yellow liquid; mp = 5.5 deg C; [Hawley] Deep yellow-brown liquid; [MSDSonline]
Record name 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-
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Boiling Point

245 °C at 10 mm Hg
Record name Ricinoleic acid
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Solubility

Soluble in alcohol, acetone, ether, chloroform, In water, 3.46X10+3 mg/L at 25 °C
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Density

0.940 at 27.4 °C/4 °C
Record name Ricinoleic acid
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Vapor Pressure

Vapor pressure: 10 mm Hg at 226 °C
Record name Ricinoleic acid
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Product Name

Ricinoleic acid

Color/Form

Colorless to yellow viscous liquid

CAS RN

141-22-0
Record name Ricinoleic acid
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Record name RICINOLEIC ACID
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Melting Point

5.5 °C
Record name Ricinoleic acid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,600
Citations
D Teomim, A Nyska, AJ Domb - Journal of Biomedical …, 1999 - Wiley Online Library
… origin of ricinoleic acid arises … of ricinoleic acid affects the solubility and physical properties of castor oil. We report here the synthesis of ricinoleic acid and hydrogenated ricinoleic acid (…
Number of citations: 160 onlinelibrary.wiley.com
AT James, HC Hadaway, JPW Webb - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… Ricinoleic acid is shown to be synthesized in the immature castor bean seed only after 3-4 … ricinoleic acid. The reaction does not use molecular oxygen. This suggests that ricinoleic acid …
Number of citations: 80 www.ncbi.nlm.nih.gov
C Vieira, S Evangelista, R Cirillo, A Lippi… - Mediators of …, 2000 - hindawi.com
Observational studies indicate that topical application of ricinoleic acid (RA), the main component of castor oil, exerts remarkable analgesic and anti-inflammatory effects. …
Number of citations: 176 www.hindawi.com
R Slivniak, AJ Domb - Biomacromolecules, 2005 - ACS Publications
… using ricinoleic acid lactone as monomer for ring-opening polymerization. A systematic study on the synthesis and characterization of ricinoleic acid lactones and ricinoleic acid-co-lactic …
Number of citations: 100 pubs.acs.org
J Kula - Current Medicinal Chemistry, 2016 - ingentaconnect.com
… However, in recent years much attention has been focused on ricinoleic acid derivatives with … Ricinoleic acid monoglyceride and diglycerine ricinoleic acid monoester also demonstrate …
Number of citations: 31 www.ingentaconnect.com
FO Nitbani, PJP Tjitda, HE Wogo… - Journal of Oleo Science, 2022 - jstage.jst.go.jp
… ricinoleic acid, which are bonded as an ester with 1 molecule of glycerol2, 18). The ricinoleic acid … of each ricinoleic acid also produced 3 ricinoleic acid anions and 1 glycerol molecule. …
Number of citations: 8 www.jstage.jst.go.jp
R Slivniak, AJ Domb - Macromolecules, 2005 - ACS Publications
… The objective of this study is to incorporate ricinoleic acid in lactide based … ricinoleic acid allows its polymerization without any modifications. Copolymerization of PLA with ricinoleic acid …
Number of citations: 98 pubs.acs.org
A Ando, J Ogawa, S Kishino, S Shimizu - Journal of the American Oil …, 2003 - Springer
… as alternative substrates for CLA production and found that ricinoleic acid (12-hydroxy-cis-9-… to produce CLA from ricinoleic acid. Production of CLA from ricinoleic acid with a selected po…
Number of citations: 67 link.springer.com
TS Gaginella, SF Phillips - The American journal of digestive diseases, 1975 - Springer
… as ricinoleic acid and this reference still constitutes a foundation for discussion of the drug's actions. Ricinoleic acid is … Bearing this structure, ricinoleic acid is chemically similar to certain …
Number of citations: 122 link.springer.com
M Bafor, MA Smith, L Jonsson, K Stobart… - Biochemical …, 1991 - portlandpress.com
… increase in the amount of label in free ricinoleic acid. This increase was due to the action ofa phospholipase A, which released ricinoleic acid but not oleic acid from PtdCho. Such a …
Number of citations: 300 portlandpress.com

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